REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[c:5]2[n:6]([cH:7]1)[cH:8][cH:9][n:10]2.[CH3:19][OH:20].[K+:18].[OH-:17]>>[cH:2]1[n:3][c:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[c:5]2[n:6]([cH:7]1)[cH:8][cH:9][n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cn2ccnc2c(N2CCOCC2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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c1cn2ccnc2c(N2CCOCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |